molecular formula C12H14BrN3 B7628071 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine

3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine

Cat. No.: B7628071
M. Wt: 280.16 g/mol
InChI Key: BRFDTWLLWXUKQU-UHFFFAOYSA-N
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Description

3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl group and the propylamine side chain. The process may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Coupling Reactions: The bromophenyl group can be coupled with the pyrazole ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Introduction of the Propylamine Group: This can be achieved through nucleophilic substitution reactions where the pyrazole derivative reacts with a propylamine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can enhance the compound’s ability to bind to enzymes or receptors, influencing biological processes. The pyrazole ring can interact with various proteins, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another pyrazole derivative with similar structural features.

    3-(5-Bromo-2-pyridyl)-1H-pyrazole: A pyrazole derivative with a bromopyridyl group instead of a bromophenyl group.

Uniqueness

3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine is unique due to its specific combination of a bromophenyl group and a propylamine side chain attached to the pyrazole ring. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

3-[4-(4-bromophenyl)pyrazol-1-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c13-12-4-2-10(3-5-12)11-8-15-16(9-11)7-1-6-14/h2-5,8-9H,1,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFDTWLLWXUKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)CCCN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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